

Chlorophenol Red: A Comprehensive Technical Guide to its pH Indicator Properties

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Compound of Interest

Compound Name: Chlorophenol red

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This technical guide provides an in-depth analysis of the pH indicator **chlorophenol red**, focusing on its transition range and dissociation constant (pKa). This document outlines the fundamental principles governing its function, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

Introduction

Chlorophenol red (CPR) is a sulfonephthalein dye widely utilized as a pH indicator in various scientific disciplines, including analytical chemistry, microbiology, and cellular biology. Its distinct color transition in the near-neutral pH range makes it a valuable tool for monitoring pH changes in aqueous solutions, culture media, and various biochemical assays. Understanding the precise pH range of its color change and its pKa is critical for its effective application in research and development.

Physicochemical Properties

Chlorophenol red, with the chemical formula $C_{19}H_{12}Cl_2O_5S$, functions as a weak acid. The dissociation of a proton (H^+) from the molecule results in a structural rearrangement and a concomitant change in its light absorption properties, leading to the observed color change. The equilibrium between the acidic (yellow) and basic (red/violet) forms is governed by the Henderson-Hasselbalch equation.

Table 1: Quantitative Properties of **Chlorophenol Red**

Parameter	Value	Color Transition
pH Indicator Range	4.8 - 6.8[1][2][3][4]	Yellow to Red/Violet[1][5][6][7]
	5.2 - 6.8[1]	
	5.4 - 6.8[5][6]	
	6.0 - 6.7	
	4.8 - 6.4	
pKa (at 25°C)	6.0[2][3]	

Experimental Determination of pH Range and pKa

The pH indicator range and pKa of **chlorophenol red** can be precisely determined using spectrophotometric methods. This approach relies on the differential absorption of light by the acidic and basic forms of the indicator.

Principle

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of **chlorophenol red** solutions at various pH values, the relative concentrations of the acidic (HIn) and basic (In⁻) forms can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Materials and Equipment

- **Chlorophenol red**
- Spectrophotometer
- pH meter
- Buffer solutions (pH 4.0 to 8.0)

- Volumetric flasks
- Pipettes
- Cuvettes
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

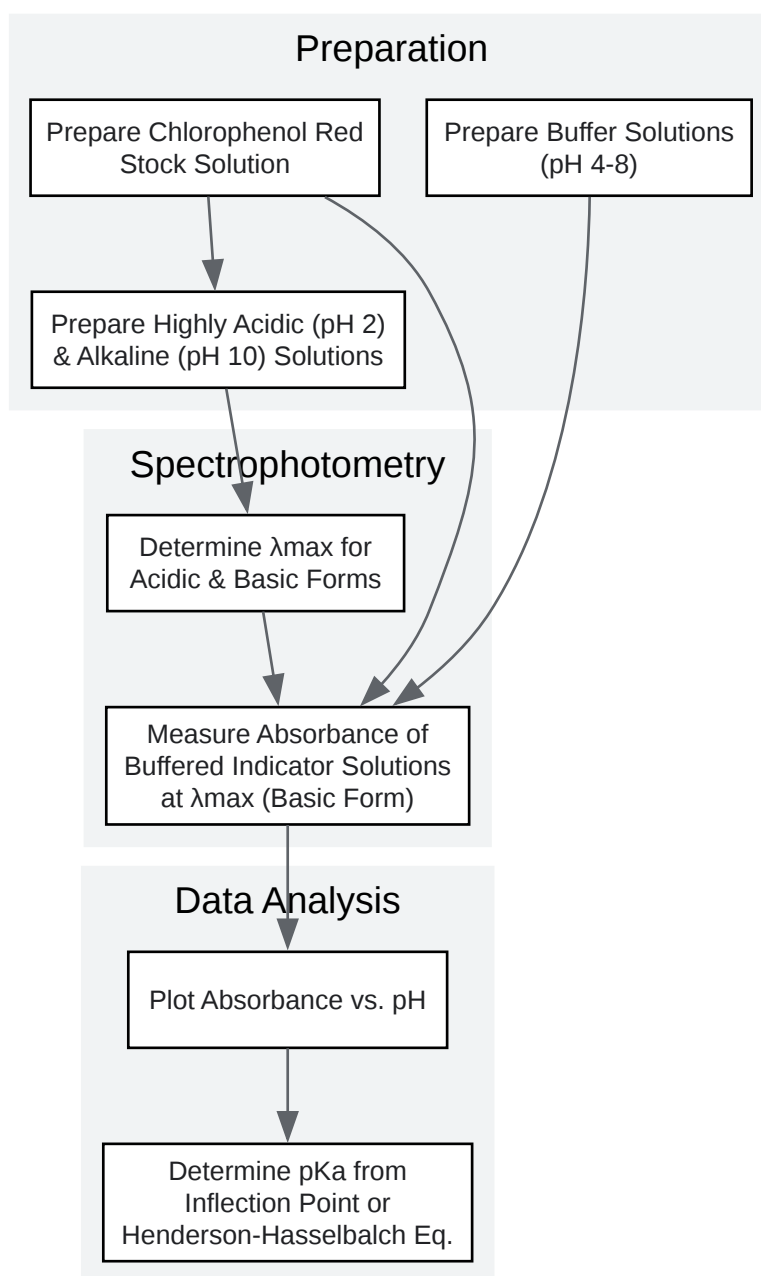
Experimental Protocol

- Preparation of Stock Solution: Prepare a stock solution of **chlorophenol red** by dissolving a precisely weighed amount in ethanol or a slightly alkaline aqueous solution.
- Determination of λ_{max} :
 - Prepare two solutions from the stock: one highly acidic (e.g., pH 2) and one highly alkaline (e.g., pH 10).
 - Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_{max}) for the acidic (HIn) and basic (In⁻) forms.
- Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of **chlorophenol red** (e.g., from pH 4.0 to 8.0 with 0.5 pH unit increments).
- Absorbance Measurements:
 - Add a constant, known amount of the **chlorophenol red** stock solution to a series of volumetric flasks.
 - Dilute each flask to the mark with one of the prepared buffer solutions.
 - Measure the absorbance of each solution at the λ_{max} determined for the basic form (In⁻).
- Data Analysis:

- Plot the measured absorbance versus the pH of the buffer solutions.
- The resulting titration curve will be sigmoidal. The pKa can be determined from the inflection point of this curve.
- Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each data point and averaging the results.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the spectrophotometric determination of the pKa of **chlorophenol red**.



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Caption: Workflow for pKa determination of **chlorophenol red**.

Applications in Research and Development

The well-defined pH transition range of **chlorophenol red** makes it suitable for a variety of applications, including:

- Monitoring pH in Cell Cultures: Its range is ideal for observing pH shifts in biological media.
- Enzyme Assays: Certain enzymatic reactions produce or consume protons, and **chlorophenol red** can be used to monitor the reaction progress.
- Titrations: It can be employed as an endpoint indicator in acid-base titrations where the equivalence point falls within its transition range.
- Water Quality Testing: Used to assess the pH of water samples.

Conclusion

Chlorophenol red is a versatile and reliable pH indicator with a visually distinct color change in the slightly acidic to neutral pH range. Its properties, particularly its pKa of approximately 6.0, are well-characterized. The spectrophotometric method detailed in this guide provides a robust and accurate means for determining these critical parameters, ensuring its effective and appropriate use in scientific research and drug development.

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